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Compound of Interest

2-Trifluoromethylbenzylsulfonyl!
Compound Name:
chloride

Cat. No. B1302853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Trifluoromethyl)benzylsulfonyl chloride (CAS No. 776-04-5), a key reagent in organic synthesis
and drug discovery. This document outlines the available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for
data acquisition.

Chemical Structure and Properties

o |[UPAC Name: 2-(Trifluoromethyl)benzenesulfonyl chloride

Synonyms: o-(Trifluoromethyl)benzenesulfonyl chloride, 2-(Chlorosulfonyl)benzotrifluoride

CAS Number: 776-04-5

Molecular Formula: C7H4CIF302S

Molecular Weight: 244.62 g/mol

Spectroscopic Data Summary
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The following tables summarize the available and expected spectroscopic data for 2-
(Trifluoromethyl)benzylsulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full experimental spectra are not publicly available, certificates of analysis for
commercially available 2-(Trifluoromethyl)benzylsulfonyl chloride confirm that the *H NMR and
LCMS data are consistent with its chemical structure[1]. The expected chemical shifts provided
below are based on the analysis of structurally similar compounds.

Table 1: Predicted NMR Data for 2-(Trifluoromethyl)benzylsulfonyl Chloride

Predicted Chemical Shift

Nucleus Predicted Multiplicity
(ppm)

1H 7.8-8.2 Multiplet

13C 120 - 140 Multiple signals

~123 (g, J =272 Hz) Quartet (CFs)

19F -58 to -63 Singlet

Note: Predicted data is based on typical chemical shifts for ortho-substituted trifluoromethyl-
benzenoid compounds and sulfonyl chlorides. Actual experimental values may vary.

Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key
absorption bands are indicative of the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 2-(Trifluoromethyl)benzylsulfonyl Chloride
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Wavenumber (cm~?) Intensity Assignment

~3100 Weak Aromatic C-H Stretch
~1580, ~1480 Medium-Weak Aromatic C=C Stretch
~1380 Strong S=0 Asymmetric Stretch
~1180 Strong S=0 Symmetric Stretch
1300 - 1100 Strong C-F Stretch

~850 Strong S-ClI Stretch

Mass Spectrometry (MS)

Mass spectrometry data indicates the molecular ion and characteristic fragmentation patterns.

Table 3: Mass Spectrometry Data for 2-(Trifluoromethyl)benzylsulfonyl Chloride

m/z Interpretation
244 Molecular lon [M]*
209 M - CIJ*

145 [C7HaF 3]+

130 [CeHaSO2]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Obijective: To obtain 1H, 13C, and °F NMR spectra to confirm the chemical structure.

Procedure:
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o Sample Preparation: Dissolve approximately 10-20 mg of 2-(Trifluoromethyl)benzylsulfonyl
chloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs). Add a
small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift
referencing (6 = 0.00 ppm for *H NMR).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a standard pulse sequence with a 30° pulse width.
o Set a relaxation delay of 1-2 seconds between scans.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

[e]

Employ a proton-decoupled pulse sequence.

o

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

[¢]

Use a 45° pulse width and a relaxation delay of 2-5 seconds.

[¢]

Acquire a larger number of scans to compensate for the lower natural abundance of 13C.
e 19F NMR Acquisition:

o Set the spectral width to cover the expected range for the trifluoromethyl group.

o Use a suitable pulse sequence, often proton-decoupled.

o Reference the spectrum to an external standard like CFCls (6 = 0 ppm).

» Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier
transformation, phase correction, and baseline correction.
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IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):

e Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.qg.,
diamond or zinc selenide) to subtract atmospheric and instrumental interferences.

o Sample Application: Place a small drop of liquid 2-(Trifluoromethyl)benzylsulfonyl chloride
directly onto the ATR crystal.

e Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm~1).

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) after analysis.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron lonization - EI):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC). The sample is
vaporized in the ion source.

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment.

o Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.
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« Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a
chemical compound like 2-(Trifluoromethyl)benzylsulfonyl chloride.

Spectroscopic Analysis Workflow
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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